4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol 4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol
Brand Name: Vulcanchem
CAS No.: 121096-86-4
VCID: VC18416602
InChI: InChI=1S/C15H21NO2/c1-2-7-16-8-3-4-12-13-6-5-11(17)9-15(13)18-10-14(12)16/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3
SMILES:
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol

CAS No.: 121096-86-4

Cat. No.: VC18416602

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol - 121096-86-4

Specification

CAS No. 121096-86-4
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name 4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-8-ol
Standard InChI InChI=1S/C15H21NO2/c1-2-7-16-8-3-4-12-13-6-5-11(17)9-15(13)18-10-14(12)16/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3
Standard InChI Key CQEATFKLDYHKCI-UHFFFAOYSA-N
Canonical SMILES CCCN1CCCC2C1COC3=C2C=CC(=C3)O

Introduction

Chemical Identity and Nomenclature

4-Propyl-1,3,4,4a,5,10b-hexahydro-2H- benzopyrano[3,4-b]pyridin-8-ol is systematically named according to IUPAC conventions, reflecting its bicyclic architecture. The core structure consists of a benzopyran moiety fused to a pyridine ring, with a propyl substituent at the 4-position and a hydroxyl group at the 8-position. The hexahydro designation indicates partial saturation of the ring system, contributing to its conformational flexibility .

Synonyms and Identifiers

The compound is cataloged under multiple identifiers, underscoring its presence in chemical databases:

IdentifierValue
CAS Registry Number100745-12-8 (hydrochloride salt)
121096-86-4 (free base)
Molecular FormulaC₁₅H₂₁NO₂ (free base)
C₁₅H₂₂ClNO₂ (hydrochloride salt)
IUPAC Name(4aR,10bS)-rel-4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-benzopyrano[3,4-b]pyridin-8-ol
Common SynonymsCGS 15855A, Isomolpan hydrochloride

The hydrochloride salt form (CAS 100745-12-8) enhances aqueous solubility, a critical factor in pharmaceutical formulations .

Structural and Stereochemical Features

Bicyclic Framework

The molecule’s benzopyrano[3,4-b]pyridine scaffold merges a benzopyran (chromene) system with a pyridine ring. The benzopyran component contributes aromaticity and planar stability, while the pyridine ring introduces basicity due to its nitrogen atom . Partial saturation at positions 1,3,4,4a,5,10b reduces ring strain, enabling conformational adaptability for target binding.

Stereochemical Configuration

The stereodescriptors (4aR,10bS)-rel- denote relative configurations at chiral centers 4a and 10b. This stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles. For instance, the (4aR,10bR)-isomer (PubChem CID 5311346) demonstrates distinct hydrogen-bonding patterns compared to the (4aR,10bS)-form, affecting receptor affinity .

Table 1: Comparative Stereoisomer Properties

Property(4aR,10bS)-rel-(4aR,10bR)-rel-
Molecular Weight (g/mol)247.33249.30
Hydrogen Bond Donors2 (OH, NH)1 (OH)
Topological Polar Surface Area32.7 Ų41.9 Ų

Data derived from PubChem and computed properties .

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is synthesized via a multi-step protocol:

  • Ring Formation: Condensation of substituted pyridine derivatives with chromene precursors under acidic conditions.

  • Alkylation: Introduction of the propyl group at position 4 using propyl halides or Grignard reagents.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility (>50 mg/mL at 25°C) compared to the free base (<10 mg/mL). The hydroxyl group at position 8 contributes to moderate lipid solubility (logP ≈ 2.1), facilitating blood-brain barrier penetration .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N stretch).

  • NMR: δ 1.2 ppm (triplet, propyl CH₃), δ 4.3 ppm (multiplet, hexahydro protons) .

Table 2: Key Physicochemical Parameters

ParameterValue
Molecular Weight247.33 g/mol (free base)
Exact Mass247.15733 Da
Topological Polar Surface Area32.7 Ų
Hydrogen Bond Donors/Acceptors2 / 3

Future Directions

Further research should prioritize:

  • Toxicological Profiling: Chronic toxicity studies in mammalian models.

  • Stereochemical Optimization: Comparative efficacy analysis of (4aR,10bS)- vs. (4aR,10bR)-isomers.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

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